molecular formula C12H18Br6 B041069 alpha-Hexabromocyclododecane CAS No. 134237-50-6

alpha-Hexabromocyclododecane

Cat. No. B041069
M. Wt: 641.7 g/mol
InChI Key: DEIGXXQKDWULML-PQTSNVLCSA-N
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Description

Synthesis Analysis

Alpha-HBCD is synthesized through the bromination of cyclododecatriene. A study focusing on the synthesis of minor isomers of hexabromocyclododecane, including alpha-HBCD, identified the bromination of trans,trans,trans-cyclododecatriene as a key step in its production, leading to the formation of delta- and epsilon-HBCD as minor components in the commercial product (Arsenault et al., 2007).

Molecular Structure Analysis

The stereochemistry of alpha-HBCD is complex due to its six stereogenic centers, resulting in multiple stereoisomers. Heeb et al. (2007) isolated six enantiomerically pure alpha-, beta-, and gamma-HBCDs and determined their absolute configurations through X-ray diffraction analysis. This study provided essential insights into the stereochemistry of HBCDs, which is critical for understanding their environmental behavior and toxicity (Heeb et al., 2007).

Chemical Reactions and Properties

Heeb et al. (2008) studied the regio- and stereoselective isomerization of HBCDs, revealing insights into the mechanism and kinetics of gamma- to alpha-HBCD isomerization. The study found that only two of the six bromine atoms in gamma-HBCD migrated during this process, highlighting the regio- and stereoselective nature of this transformation (Heeb et al., 2008).

Physical Properties Analysis

The physical properties of alpha-HBCD, such as solubility and melting point, are influenced by its stereochemistry. These properties play a significant role in its environmental distribution and persistence. Unfortunately, specific studies detailing these properties were not found in the current search.

Chemical Properties Analysis

Davis et al. (2006) explored the biodegradation of HBCD in environmental matrices, revealing that HBCD undergoes biological transformation in aquatic sediments and anaerobic digester sludge, producing metabolites like tetrabromocyclododecene. This study highlights the environmental fate of HBCD and its potential for debromination under certain conditions (Davis et al., 2006).

Scientific Research Applications

  • Heeb et al. (2008) investigated the isomerization of gamma- to alpha-HBCD, noting its regio- and stereoselective nature, where only two bromine atoms migrate. This alters the diastereomeric ratio of a HBCD mixture, which has implications for understanding its environmental behavior and toxicity (Heeb et al., 2008).

  • Peck et al. (2008) found that alpha-HBCD concentrations in white-sided dolphin blubber and liver samples were significantly lower than those of other pollutants like PBDEs and PCBs. This finding indicates its relative prevalence and distribution in marine life (Peck et al., 2008).

  • Kakimoto et al. (2008) reported a time trend of increasing HBCD concentrations in Japanese breast milk, with alpha-HBCD being detected in all samples from certain demographic groups. This underscores its bioaccumulation in humans (Kakimoto et al., 2008).

  • Yu et al. (2008) showed that urban air in Guangzhou, South China, contains high concentrations of HBCDs, with alpha-HBCD being the dominant form. This points to its potential for long-range transport and its impact on urban air quality (Yu et al., 2008).

  • Crump et al. (2010) demonstrated that HBCD exposure in chicken embryos can decrease pipping success and alter liver mRNA expression, suggesting its impact on xenobiotic metabolism and lipid metabolism in wildlife (Crump et al., 2010).

  • Szabo et al. (2011) examined the toxicokinetics of alpha-HBCD, revealing its potential for bioaccumulation and biodegradation in human tissues, which is crucial for understanding its human health impact (Szabo et al., 2011).

  • Ueno et al. (2006) found that HBCD is widespread in the marine environment of the Asia-Pacific region, with Japan being a primary regional source. The study highlighted its high atmospheric transportability among persistent organic pollutants (Ueno et al., 2006).

  • Palace et al. (2010) showed that HBCD exposure in rainbow trout can potentially impact their thyroid system, which is indicative of its endocrine-disrupting potential in aquatic organisms (Palace et al., 2010).

Safety And Hazards

HBCD is a brominated flame retardant found worldwide in the environment and wildlife . It is toxic to aquatic organisms and alters their reproductivity and development and causes deterioration of the central nervous system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .

Future Directions

The relative abundance of α-HBCD is anticipated to increase after production of HBCD is banned . Given that α-HBCD is more persistent and bioaccumulative than other diastereomers, isomerization has bearing on the potential environmental and health impacts on a global scale .

properties

IUPAC Name

(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGXXQKDWULML-PQTSNVLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873771, DTXSID401016672
Record name (+/-)-α-Hexabromocyclododecane
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URL https://comptox.epa.gov/dashboard/DTXSID00873771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-alpha-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hexabromocyclododecane

CAS RN

134237-50-6, 678970-15-5
Record name α-Hexabromocyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134237-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hexabromocyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hexabromocyclododecane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-α-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-alpha-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HEXABROMOCYCLODODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9X5ZAC15C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-HEXABROMOCYCLODODECANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q53DD47II
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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